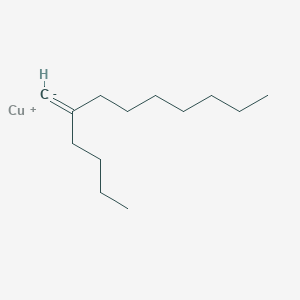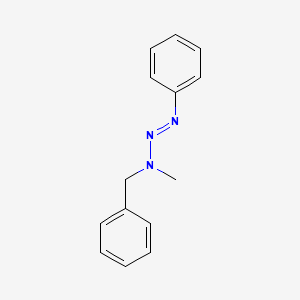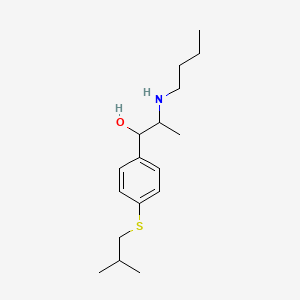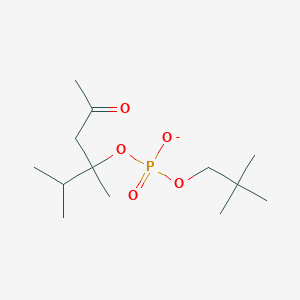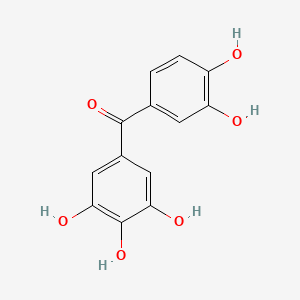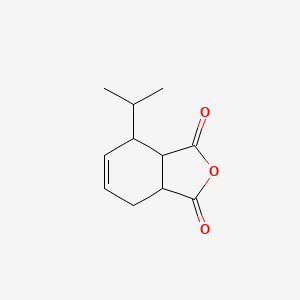
4-Propylidene-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylidene-glutamic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-propylidene-glutamic acid typically involves the modification of glutamic acid through a series of chemical reactions. One common method includes the use of allyl alcohol in a Mitsunobu esterification reaction, followed by further chemical modifications to introduce the propylidene group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-propylidene-glutamic acid may involve microbial fermentation processes, similar to those used for producing poly-γ-glutamic acid. These processes leverage the metabolic pathways of certain Bacillus species to produce the desired compound in large quantities . Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing production efficiency.
化学反应分析
Types of Reactions
4-Propylidene-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the propylidene group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce propyl-substituted glutamic acid. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
科学研究应用
4-Propylidene-glutamic acid has diverse applications in scientific research, including:
Chemistry: The compound serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is used in studies related to protein interactions and metabolic pathways.
作用机制
The mechanism of action of 4-propylidene-glutamic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors . These interactions influence various cellular processes, including synaptic transmission and plasticity. Additionally, the compound’s derivatives may inhibit specific enzymes or modulate signaling pathways, contributing to their therapeutic potential.
相似化合物的比较
Similar Compounds
Similar compounds to 4-propylidene-glutamic acid include:
Glutamic acid: The parent compound, widely used in protein synthesis and neurotransmission.
Poly-γ-glutamic acid: A polymer of glutamic acid with applications in biomedicine and industry.
Glutamate derivatives: Various functionalized derivatives used in research and therapeutic applications.
Uniqueness
4-Propylidene-glutamic acid stands out due to the presence of the propylidene group, which imparts unique chemical properties and reactivity
属性
CAS 编号 |
56973-40-1 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-propylidenepentanedioic acid |
InChI |
InChI=1S/C8H13NO4/c1-2-3-5(7(10)11)4-6(9)8(12)13/h3,6H,2,4,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChI 键 |
WKTPEUFZYFCNLY-LURJTMIESA-N |
手性 SMILES |
CCC=C(C[C@@H](C(=O)O)N)C(=O)O |
规范 SMILES |
CCC=C(CC(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


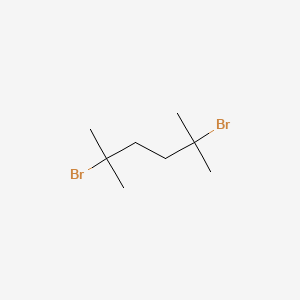
phosphane](/img/structure/B14628550.png)
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)
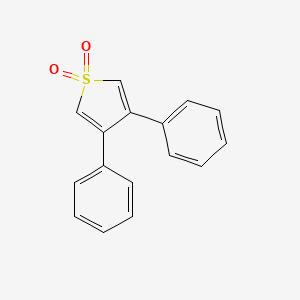

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
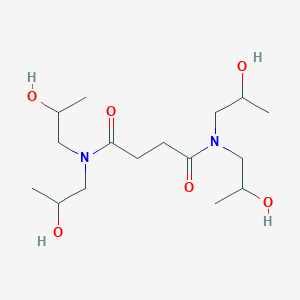
![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)
